molecular formula C11H16ClFN2O3 B140232 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro- CAS No. 139593-09-2

2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro-

Cat. No. B140232
M. Wt: 278.71 g/mol
InChI Key: FSQIZBJJWQKMJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro-, also known as CMF, is a synthetic compound with potential antitumor activity. It belongs to the class of pyrimidine derivatives and has been extensively studied for its anticancer properties.

Mechanism Of Action

The exact mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro- is not fully understood, but it is believed to work by inhibiting thymidylate synthase, an enzyme involved in DNA synthesis. This leads to DNA damage and ultimately cell death. 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro- has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro- has been shown to have low toxicity in animal studies, with no significant adverse effects observed at therapeutic doses. It is rapidly absorbed and distributed in the body, with a half-life of approximately 4 hours. 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro- is metabolized in the liver and excreted in the urine.

Advantages And Limitations For Lab Experiments

One advantage of 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro- is its potential as a combination therapy with other anticancer drugs. Its low toxicity also makes it a promising candidate for clinical trials. However, its mechanism of action is not fully understood, which may limit its development as a standalone therapy. In addition, more research is needed to determine the optimal dose and treatment duration for 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro-.

Future Directions

Future research on 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro- should focus on its potential use in combination with other anticancer drugs, as well as its potential use in the treatment of viral infections. Additional studies are also needed to determine the optimal dose and treatment duration for 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro-, as well as its safety and efficacy in clinical trials. Finally, further investigation is needed to fully understand the mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro- and its potential as a standalone therapy for cancer.

Synthesis Methods

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro- involves the reaction of 5-fluorouracil with 6-chlorohexyl chloroformate in the presence of a base. The resulting intermediate is then reacted with methanol and sodium hydroxide to form 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro-. This method has been optimized for high yield and purity and has been used for large-scale production of 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro-.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro- has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, lung, and prostate cancer cells. 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro- has also been shown to enhance the efficacy of other anticancer drugs, such as doxorubicin and cisplatin. In addition, 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro- has been studied for its potential use in the treatment of viral infections, such as HIV and hepatitis B.

properties

CAS RN

139593-09-2

Product Name

2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro-

Molecular Formula

C11H16ClFN2O3

Molecular Weight

278.71 g/mol

IUPAC Name

3-(6-chlorohexoxymethyl)-5-fluoro-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H16ClFN2O3/c12-5-3-1-2-4-6-18-8-15-10(16)9(13)7-14-11(15)17/h7H,1-6,8H2,(H,14,17)

InChI Key

FSQIZBJJWQKMJN-UHFFFAOYSA-N

SMILES

C1=C(C(=O)N(C(=O)N1)COCCCCCCCl)F

Canonical SMILES

C1=C(C(=O)N(C(=O)N1)COCCCCCCCl)F

synonyms

1-((6-chlorohexyloxy)methyl)-5-fluorouracil
CHOM-5-FU

Origin of Product

United States

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